molecular formula C10H19NO B13346087 3-Oxa-8-azaspiro[5.6]dodecane

3-Oxa-8-azaspiro[5.6]dodecane

Cat. No.: B13346087
M. Wt: 169.26 g/mol
InChI Key: UHIHQEIAVNVFQM-UHFFFAOYSA-N
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Description

3-Oxa-8-azaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spiro compound through a series of alkylation and heterocyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-8-azaspiro[5.6]dodecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Oxa-8-azaspiro[5.6]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-8-azaspiro[5.6]dodecane is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-oxa-8-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-6-11-9-10(3-1)4-7-12-8-5-10/h11H,1-9H2

InChI Key

UHIHQEIAVNVFQM-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC2(C1)CCOCC2

Origin of Product

United States

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